Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
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Overview
Description
Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopropyl group attached to a diazaspiro nonane ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate diamine precursors with cyclopropyl ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems ensures consistent product quality and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or versatile .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone |
InChI |
InChI=1S/C11H18N2O/c14-10(9-1-2-9)13-6-4-11(8-13)3-5-12-7-11/h9,12H,1-8H2 |
InChI Key |
ITXVAXPUWMONFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)CCNC3 |
Origin of Product |
United States |
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